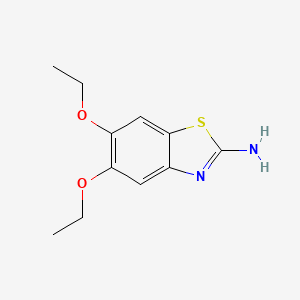

5,6-Diethoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5,6-diethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-14-8-5-7-10(16-11(12)13-7)6-9(8)15-4-2/h5-6H,3-4H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUXEVKUJYREDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C(S2)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406967 | |

| Record name | 5,6-diethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-95-8 | |

| Record name | 5,6-Diethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-diethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Benzothiazole Derivatives in Drug Discovery and Development

The benzothiazole (B30560) core, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural motif in a vast array of biologically active molecules. nih.govscilit.net Its presence in both natural and synthetic compounds has been correlated with a wide spectrum of pharmacological activities. nih.gov This has rendered benzothiazole and its derivatives a subject of intense research in the quest for new drugs. nih.gov

The therapeutic applications of benzothiazole derivatives are remarkably diverse, spanning multiple disease areas. nih.gov These compounds have been investigated for their potential as:

Anticancer agents: Certain benzothiazole derivatives have exhibited potent and selective antitumor properties. nih.gov For instance, some fluorinated 2-aryl benzothiazole derivatives have shown significant activity against breast cancer cell lines. nih.gov

Antimicrobial agents: The benzothiazole scaffold is a component of compounds with demonstrated antibacterial and antifungal activities. nih.govnih.gov

Anti-inflammatory agents: The anti-inflammatory potential of benzothiazole derivatives has been a key area of investigation. nih.gov

Antiviral agents: Research has pointed to the utility of benzothiazole derivatives in the development of antiviral therapies. nih.gov

Other therapeutic areas: The biological activity of this scaffold also extends to antidiabetic, anticonvulsant, analgesic, and antioxidant applications. nih.gov

The versatility of the benzothiazole nucleus allows for a high degree of structural modification, enabling medicinal chemists to fine-tune the pharmacological properties of these compounds to enhance their efficacy and selectivity for specific biological targets. nih.gov This adaptability has solidified the importance of the benzothiazole scaffold in the ongoing development of novel therapeutic agents. nih.gov

Importance of the 2 Aminobenzothiazole Motif As a Privileged Pharmacophore

Within the broader family of benzothiazole (B30560) derivatives, the 2-aminobenzothiazole (B30445) motif holds a position of particular prominence and is often referred to as a "privileged pharmacophore." nih.gov This designation stems from its recurring presence in a multitude of bioactive compounds and its ability to interact with a diverse range of biological targets. nih.gov

The significance of the 2-aminobenzothiazole scaffold can be attributed to several key features:

Structural Versatility: The amino group at the 2-position provides a reactive handle for a wide array of chemical modifications. nih.gov This allows for the synthesis of large libraries of derivatives with varied physicochemical properties, which is a crucial aspect of lead optimization in drug discovery. nih.gov

Bioisosteric Replacement: The 2-aminobenzothiazole moiety can act as a bioisostere for other key functional groups in known drugs, allowing for the development of new chemical entities with potentially improved pharmacological profiles. nih.gov

Broad-Spectrum Biological Activity: Derivatives of 2-aminobenzothiazole have demonstrated a wide range of pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities. nih.govnih.gov For example, certain 6-substituted 2-aminobenzothiazole derivatives have shown promising antifungal activity against various Candida species. nih.gov

The proven track record of the 2-aminobenzothiazole scaffold in yielding compounds with desirable biological activities has cemented its status as a valuable starting point for the design and synthesis of new drug candidates. nih.gov

Rationale for Investigating 5,6 Diethoxy 1,3 Benzothiazol 2 Amine and Its Analogs

General Synthetic Approaches to 2-Aminobenzothiazoles

The construction of the 2-aminobenzothiazole ring system can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

A prevalent and classical method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comnih.gov This reaction typically proceeds through the formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. nih.gov The reaction can be facilitated by a range of catalysts and oxidizing agents. For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved using oxidizing agents like sodium hydrosulfite or under aerobic conditions. mdpi.com Microwave-assisted procedures have also been employed to accelerate these condensations, often leading to higher yields in shorter reaction times. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | Sodium Hydrosulfite | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Fatty Acids | P4S10 (Microwave) | 2-Alkylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | β-Diketones | Brønsted Acid | 2-Substituted Benzothiazoles | organic-chemistry.org |

An alternative and powerful strategy for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of arylthiourea precursors. indexcopernicus.com This method often involves the use of an oxidizing agent, such as bromine in an acidic medium like acetic acid, to facilitate the intramolecular C-S bond formation. nih.gov A significant advantage of this approach is the direct incorporation of the 2-amino group from the thiourea (B124793) moiety. More contemporary methods have focused on developing greener and more efficient catalytic systems. For example, a metal-free approach utilizing catalytic iodine and molecular oxygen as the oxidant has been successfully employed for the oxidative cyclization of thioureas with cyclohexanones to produce 2-aminobenzothiazoles. nih.govorganic-chemistry.orgacs.org This method is lauded for its mild conditions and avoidance of transition metal catalysts. acs.orgacs.org

| Starting Material | Reagents | Product | Reference |

| Arylthiourea | Bromine, Chloroform | 2-Aminobenzothiazole | |

| Cyclohexanone and Thiourea | Iodine, O2, PTSA, DMSO | 2-Aminobenzothiazole | organic-chemistry.orgacs.org |

| 2-Haloanilines and Thiocarbamoyl chloride | CuBr, t-BuOK | 2-Aminobenzothiazole | nih.gov |

Condensation reactions represent a broad and versatile category for synthesizing 2-aminobenzothiazoles and their derivatives. mdpi.com These reactions can involve the coupling of a 2-aminobenzothiazole core with other molecules or multicomponent reactions where the benzothiazole ring is formed in situ. For instance, three-component condensation reactions of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound can efficiently generate complex fused heterocyclic systems. researchgate.netnih.gov The reaction of 2-aminobenzothiazole with α-halo ketones in the presence of a sulfide (B99878) nucleophile can also lead to the formation of functionalized bisthiazoles. nih.gov

| Reactants | Catalyst/Solvent | Product Type | Reference |

| 2-Aminobenzothiazole, Aldehyde, β-Dicarbonyl | Tetrabutylammonium hydrogen sulfate | 4H-pyrimido[2,1-b]benzothiazole | researchgate.net |

| 2-Aminobenzothiazole, Arylglyoxal monohydrates, 2-Hydroxy-1,4-naphthoquinone | p-TSA, Et3N / H2O-Me2CO | Fused Benzothiazole Derivatives | nih.gov |

| 2-Aminobenzothiazole, α-Halo ketones, Carbon disulfide | Inert Solvent | Functionalized Bisthiazoles | nih.gov |

Specific Synthesis of this compound Core

While a direct, published synthesis for this compound was not found in the immediate search, its synthesis can be logically deduced from the general methods described above. The most probable synthetic route would involve the oxidative cyclization of a corresponding substituted phenylthiourea.

The key starting material would be 1-(3,4-diethoxyphenyl)thiourea . This precursor can be synthesized from 3,4-diethoxyaniline. The subsequent cyclization of this thiourea derivative, likely using an oxidizing agent such as bromine in a suitable solvent, would yield the desired this compound. This approach mirrors the classical Hugerschoff reaction. indexcopernicus.com

Alternatively, a reaction involving 4,5-diethoxyaniline with potassium thiocyanate (B1210189) and bromine in glacial acetic acid could also be envisioned, analogous to the synthesis of other substituted 2-aminobenzothiazoles. nih.gov

Derivatization Strategies at the 2-Amino Position and Benzene Ring

The 2-amino group and the benzene ring of the benzothiazole scaffold are amenable to a variety of chemical modifications, allowing for the generation of diverse libraries of compounds. nih.gov

The formation of an amide bond at the 2-amino position is a common and straightforward derivatization strategy. rsc.org This is typically achieved through the reaction of the 2-aminobenzothiazole with an acyl chloride, carboxylic acid, or anhydride (B1165640). rsc.orgresearchgate.net For instance, reacting 2-aminobenzothiazole with chloroacetyl chloride yields N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a versatile intermediate for further substitution. researchgate.netacs.org The coupling of carboxylic acids with 2-aminobenzothiazole can be facilitated by standard coupling reagents. A facile method involves the nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid derivatives to produce benzothiazole amide derivatives. rsc.orgrsc.org

| 2-Aminobenzothiazole Derivative | Acylating Agent | Coupling Conditions | Product | Reference |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Triethylamine | 2-Chloro-N-(benzothiazol-2-yl)acetamide | acs.org |

| 2-Aminobenzothiazole | Cinnamic acid derivatives | SOCl2, then NaHCO3 | Cinnamic acid amides of 2-aminobenzothiazole | rsc.org |

| 2-Aminobenzothiazole | α-Amino acids | Mukaiyama coupling reagent | α-Amino acid amides of 2-aminobenzothiazole | nih.gov |

Schiff Base Formation

The synthesis of Schiff bases from 2-aminobenzothiazole derivatives is a common and efficient method to generate new compounds. This reaction typically involves the condensation of the primary amino group of the benzothiazole core with an aldehyde or ketone. iosrjournals.org The general procedure consists of refluxing the 2-aminobenzothiazole derivative with a selected aromatic aldehyde in a solvent such as ethanol (B145695), sometimes with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. iosrjournals.orguobaghdad.edu.iq

The formation of the azomethine group (-CH=N-) is a key transformation, linking the benzothiazole scaffold to another aromatic or heterocyclic moiety. pnrjournal.com This linkage has been instrumental in creating a wide array of derivatives. For instance, Schiff bases have been prepared by reacting various 2-aminobenzothiazoles with substituted benzaldehydes. alayen.edu.iq The reaction mixture is typically heated under reflux for several hours, after which the resulting solid product is filtered, purified by recrystallization, and dried. pnrjournal.com The purity and structure of these synthesized Schiff bases are confirmed using techniques like TLC, melting point analysis, FT-IR, and NMR spectroscopy. iosrjournals.orgalayen.edu.iq

Table 1: Examples of Schiff Base Synthesis from 2-Aminobenzothiazole Derivatives

| 2-Aminobenzothiazole Derivative | Aldehyde Reactant | Reaction Conditions | Resulting Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | Reflux in ethanol | Schiff Base (NB) | worldsresearchassociation.com |

| 2-Amino-6-methoxy-benzothiazole | 2-Chlorobenzaldehyde | Reflux in ethanol | Schiff Base (CB) | worldsresearchassociation.com |

| 6-hydroxy-1,3-benzothiazole-5-carbaldehyde | Isonicotinohydrazide | Reflux in ethanol with NaOH catalyst | Hydrazone Schiff Base | pnrjournal.com |

| 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Various aromatic aldehydes | Ethanol and glacial acetic acid | Tridentate Schiff Bases | uobaghdad.edu.iq |

This table is illustrative and based on general methodologies for benzothiazole derivatives.

Hybrid Scaffold Synthesis (e.g., with Phthalimide (B116566), Triazole)

Creating hybrid molecules by fusing the benzothiazole scaffold with other heterocyclic systems like phthalimide or triazole is a key strategy for developing compounds with novel properties.

Phthalimide Hybrids: The synthesis of benzothiazole-phthalimide hybrids typically involves the condensation of a 2-aminobenzothiazole derivative with phthalic anhydride. nih.gov In one established method, equimolar amounts of the 2-aminobenzothiazole and phthalic anhydride are dissolved in glacial acetic acid and heated at high temperatures (e.g., 130 °C) for several hours under an inert atmosphere. nih.gov For reactants with lower melting points, the condensation can also be achieved by heating them together in the absence of a solvent. nih.gov This reaction results in the formation of a new molecule incorporating both the benzothiazole and phthalimide nuclei, such as 2-[5,6-dimethoxy-1,3-benzothiazol-2-yl]-1H-isoindole-1,3(2H)-dione. nih.gov

Triazole Hybrids: The integration of a triazole ring can be accomplished through various synthetic routes, most notably via "click chemistry." A common approach involves reacting a benzothiazole derivative with a molecule containing an azide (B81097) or alkyne functional group. For example, benzothiazole-2-thiol can be reacted with propargyl bromide to introduce an alkyne group. This propargylated intermediate is then subjected to a 1,3-dipolar cycloaddition reaction with various aromatic azides to yield 1,2,3-triazole-based bis-heterocyclic compounds. nih.gov The phthalimide and triazole moieties are considered important for the design of potent chemical candidates. nih.gov The development of novel fused systems, such as 2H-thiazolo[4,5-d] nih.govnih.govbumipublikasinusantara.idtriazole, further highlights the versatility of these synthetic strategies in creating new molecular scaffolds. rsc.org

Table 2: Synthesis of Hybrid Scaffolds

| Scaffold Component 1 | Scaffold Component 2 | Key Reaction Type | Resulting Hybrid Structure | Reference(s) |

|---|---|---|---|---|

| 2-Amino-1,3-benzothiazole | Phthalic Anhydride | Condensation | Benzothiazole-Phthalimide | nih.gov |

| Benzothiazole-2-thiol | Propargyl Bromide, Aromatic Azides | 1,3-Dipolar Cycloaddition ("Click" Chemistry) | Benzothiazole-Triazole |

This table is illustrative of general synthetic approaches.

Introduction of Azo Moieties and Metal Complexes

Azo Dyes: The synthesis of azo dyes incorporating the benzothiazole scaffold is a well-established method for creating highly colored compounds. The process begins with the diazotization of the 2-amino group of a benzothiazole derivative. iosrjournals.orgresearchgate.net This is achieved by treating the starting material, such as 2-amino-6-ethoxybenzothiazole, with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like hydrochloric or sulfuric acid at a low temperature (typically 0–5 °C). nih.govresearchgate.net This reaction generates a highly reactive diazonium salt intermediate. nih.gov

The second step is the diazo-coupling reaction, where the freshly prepared diazonium salt solution is added to a cooled solution of a coupling agent, which can be an aromatic amine or a phenol (B47542) derivative (e.g., 1-naphthol). nih.govbumipublikasinusantara.id This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), linking the benzothiazole ring to the coupling component and creating the final azo dye. researchgate.net

Metal Complexes: Benzothiazole derivatives, particularly Schiff bases and azo dyes, can act as ligands to form coordination complexes with various metal ions. uobaghdad.edu.iq The synthesis of these metal complexes is generally straightforward. It involves mixing the benzothiazole-based ligand with a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a suitable solvent, often ethanol. pnrjournal.comworldsresearchassociation.com The mixture is then typically stirred and refluxed for several hours to facilitate complexation. pnrjournal.com The stoichiometry of the resulting complexes, such as 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants. uobaghdad.edu.iqbumipublikasinusantara.id The formation of the complex is confirmed by analytical techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis, which show shifts in spectral peaks upon coordination of the ligand to the metal center. worldsresearchassociation.combumipublikasinusantara.id

Table 3: Synthesis of Azo Dyes and Metal Complexes

| Starting Material | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| 2-Amino-6-ethoxybenzothiazole | 1. NaNO₂ / Acid (Diazotization)2. Coupling Compound (e.g., phenol) | Azo Dye | researchgate.net |

| 2-Amino-1,3-benzothiazole | 1. NaNO₂ / H₂SO₄2. Aromatic amines/phenols | Azo Dye | iosrjournals.org |

| Schiff Base Ligand | Metal (II) Chloride (e.g., CuCl₂) in ethanol | Metal Complex | pnrjournal.comworldsresearchassociation.com |

This table provides a general overview of the synthetic processes.

Reaction Intermediates and Functional Group Transformations

The synthesis of complex benzothiazole derivatives relies heavily on the strategic use of reaction intermediates and subsequent functional group transformations. The 2-aminobenzothiazole structure itself is a crucial starting intermediate, often synthesized via the oxidative cyclization of a substituted aniline (B41778) with a thiocyanate salt in the presence of bromine. nih.govthieme-connect.de

Once the core is formed, numerous transformations are possible:

Acylation: The 2-amino group is readily acylated. For instance, reaction with chloroacetyl chloride can be used to introduce a reactive handle for further substitution with various N-heterocycles. nih.gov

Diazonium Salt Formation: As discussed previously, the conversion of the 2-amino group into a diazonium salt is a critical intermediate step for the synthesis of azo dyes. iosrjournals.orgnih.gov This intermediate is highly versatile and can participate in various coupling reactions.

Functionalization of the Benzene Ring: Transformations can also be performed on the benzene portion of the scaffold. A common strategy involves starting with a nitro-substituted 2-aminobenzothiazole. The 2-amino group is first protected, followed by the chemical reduction of the nitro group to an amino group. This newly formed amino group at a position like C-6 can then be subjected to a range of functionalization reactions, including acylation or sulfonylation, to introduce diverse functionalities. nih.gov

These multi-step synthetic sequences, which depend on the management of key intermediates and the protection/deprotection of functional groups, allow for the systematic modification of the benzothiazole scaffold, enabling the creation of a wide range of derivatives. nih.gov

Anticancer Activity

The 2-aminobenzothiazole scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological properties, including notable anticancer effects. nih.govresearchgate.net Researchers have synthesized and investigated numerous derivatives, demonstrating their potential to combat various cancers by targeting key biological pathways. nih.govresearchgate.net Several compounds incorporating this structural motif have even progressed into clinical development. researchgate.net The therapeutic potential of these compounds stems from their ability to induce cellular damage in cancer cells, inhibit cell growth, and trigger programmed cell death, or apoptosis. researchgate.net Modifications on the benzothiazole nucleus have been systematically explored to enhance this anticancer efficacy. nih.gov

Analogs of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The presence of alkoxy groups, such as methoxy and ethoxy, on the benzothiazole ring has been shown to be a key determinant of cytotoxic potency. nih.govnih.gov

For instance, studies on benzothiazole-phthalimide hybrids have highlighted the anticancer potential of compounds with electron-donating substituents on the benzothiazole ring. nih.gov A derivative featuring two methoxy groups at the 5 and 6 positions (a close analog to the diethoxy compound) displayed significant cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231, with a half-maximal inhibitory concentration (IC₅₀) of 49.6 ± 1.0 μM. nih.gov Its activity against the MCF-7 breast cancer cell line was lower. nih.gov

Another study investigating a series of 2-aminobenzothiazoles found that the introduction of a 6-ethoxy group contributed to improved cytotoxic activity. nih.gov Similarly, research on other benzothiazole derivatives has reported mild to interesting cytotoxic properties against the A549 human lung adenocarcinoma cell line. jnu.ac.bdresearchgate.net The table below summarizes the in vitro cytotoxicity of selected 2-aminobenzothiazole analogs.

Table 1: In Vitro Cytotoxicity (IC₅₀ µM) of Selected 2-Aminobenzothiazole Analogs

| Compound / Analog | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5,6-dimethoxy-benzothiazole analog (3f) | MDA-MB-231 | 49.6 ± 1.0 | nih.gov |

| 5,6-dimethoxy-benzothiazole analog (3f) | MCF-7 | >100 | nih.gov |

| 6-hydroxy-benzothiazole analog (3g) | MDA-MB-231 | 63.3 ± 0.7 | nih.gov |

| Phenoxy-benzothiazole analog (3h) | MDA-MB-231 | 14.0 ± 0.5 | nih.gov |

| Phenoxy-benzothiazole analog (3h) | MCF-7 | 26.2 ± 0.9 | nih.gov |

| 1,3,4-oxadiazole-benzothiazole analog (24) | C6 (Rat Glioma) | 4.63 ± 0.85 | nih.gov |

| 1,3,4-oxadiazole-benzothiazole analog (24) | A549 | 39.33 ± 4.04 | nih.gov |

The anticancer effects of this compound analogs are mediated through their interaction with specific molecular targets and the subsequent modulation of critical cell signaling pathways.

The benzothiazole scaffold is a recognized template for the design of kinase inhibitors. nih.gov Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. nih.gov Derivatives of 2-aminobenzothiazole have been identified as inhibitors of several key kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.govmdpi.com Benzothiazole derivatives have been designed and evaluated as EGFR-TK inhibitors, with some compounds showing potent activity against cancer cell lines where EGFR is overexpressed. nih.gov

MET Tyrosine Kinase: Certain 2-aminobenzothiazole derivatives have been shown to suppress the activity of the MET kinase, particularly in cancer cell lines that have MET gene amplification. nih.gov

Other Kinases: The broader class of 2-aminothiazole (B372263) derivatives has been investigated for the inhibition of other kinases such as protein kinase CK2, which is involved in pro-oncogenic pathways that are critical for cell proliferation and survival. nih.gov

The inhibition of kinases by benzothiazole analogs directly impacts downstream signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, differentiation, and apoptosis. Some related heterocyclic compounds have been shown to induce apoptosis through the activation of specific MAPK members like p38 and c-Jun N-terminal kinase (JNK). nih.gov While direct evidence for this compound is still emerging, the modulation of these pathways represents a plausible mechanism for its anticancer activity, given its action on upstream kinases.

A key mechanism through which 2-aminobenzothiazole analogs exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govmdpi.com

Apoptosis: Studies on various benzothiazole and related heterocyclic derivatives show they can trigger apoptosis. nih.govdovepress.comdovepress.com This is often confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govnih.gov For instance, one active 2-aminobenzothiazole derivative was found to promote apoptosis and induce caspase-3 activation. nih.gov

Cell Cycle Arrest: These compounds can also interrupt the cancer cell cycle, preventing proliferation. mdpi.comnih.gov Flow cytometry analysis of cells treated with related compounds has demonstrated an accumulation of cells in specific phases of the cycle, such as the G2/M phase, indicating cell cycle arrest. nih.govdovepress.comdovepress.com This arrest prevents the cells from dividing and can ultimately lead to apoptosis. mdpi.com

The relationship between the chemical structure of 2-aminobenzothiazole analogs and their anticancer activity has been the subject of detailed investigation. chula.ac.th These studies provide insights into how molecular modifications influence potency.

Substituents on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core are critical. The introduction of an ethoxy group at the 6-position (6-EtO) has been found to be conducive to improving cytotoxic activity. nih.gov More broadly, the presence of electron-donating groups, such as methoxy groups at positions 5 and 6, has been associated with notable anticancer effects against specific cell lines like MDA-MB-231. nih.gov

Importance of the Benzothiazole Scaffold: Structure-activity relationship (SAR) studies have confirmed the importance of the benzothiazole nucleus itself for antiproliferative activity. Replacing the benzothiazole scaffold with other aromatic rings, such as pyridine (B92270) or benzene, has been shown to significantly decrease activity. nih.gov

Influence of Other Moieties: The addition of other chemical groups to the core 2-aminobenzothiazole structure also plays a significant role. For example, in one series of compounds, the introduction of a substituent on an attached phenyl ring significantly enhanced cytotoxic activity. nih.gov Quantitative structure-activity relationship (QSAR) models have also suggested that substituting with aryl rings that bear electron-withdrawing groups can increase anticancer activity, and that having sufficient lipophilicity is important for crossing the cell barrier. chula.ac.th

Molecular Targets and Pathways

Antimicrobial and Antifungal Activities

The benzothiazole scaffold is a significant heterocyclic moiety that has garnered considerable attention from medicinal chemists due to its wide spectrum of pharmacological activities. benthamdirect.comresearchgate.net Derivatives of benzothiazole have shown remarkable potency against a variety of microbial pathogens, including bacteria and fungi, making them a subject of intensive research in the quest for new antimicrobial agents to combat the growing threat of antibiotic resistance. benthamdirect.comresearchgate.net

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Analogs of this compound have demonstrated a broad range of antibacterial activity. Studies have shown that modifications to the benzothiazole core can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. benthamdirect.com

For instance, certain benzothiazole derivatives have shown potent activity against Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govnih.gov In one study, a series of benzothiazole derivatives bearing an amide moiety was synthesized and evaluated. Compound A07 from this series, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide, was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 15.6 µg/mL against S. aureus and 7.81 µg/mL against E. coli. rsc.org Another study synthesized benzothiazole-clubbed isatin (B1672199) derivatives, where compound 41c showed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), which was more potent than the reference drug ciprofloxacin (B1669076) in that specific test. nih.gov Similarly, a thiazolidinone derivative, TD-H2-A, exhibited MIC values ranging from 6.3 to 25.0 µg/mL against various S. aureus strains. researchgate.net

The substitution pattern on the benzothiazole ring and associated phenyl rings plays a crucial role in determining the antibacterial potency. For example, the presence of electron-withdrawing groups like chloro and nitro, or electron-donating groups like methoxy, has been shown to enhance antibacterial action in different series of compounds. nih.govrjpbcs.com

Table 1: Antibacterial Activity of Selected Benzothiazole Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| A07 | Staphylococcus aureus | 15.6 | rsc.org |

| A07 | Escherichia coli | 7.81 | rsc.org |

| 41c | Escherichia coli | 3.1 | nih.gov |

| 41c | Pseudomonas aeruginosa | 6.2 | nih.gov |

| 41c | Staphylococcus aureus | 12.5 | nih.gov |

| 43a, 43b | Staphylococcus aureus | - (ZOI = 21-27 mm) | nih.gov |

| 43a, 43b | Bacillus subtilis | - (ZOI = 21-27 mm) | nih.gov |

| 43a, 43b | Escherichia coli | - (ZOI = 21-27 mm) | nih.gov |

| 98a, 98b | Bacillus subtilis | 1-4 | nih.gov |

| 98a, 98b | Staphylococcus aureus | 1-4 | nih.gov |

| TD-H2-A | Staphylococcus aureus | 6.3-25.0 | researchgate.net |

Note: ZOI = Zone of Inhibition. MIC values are highly dependent on specific experimental conditions and should be interpreted within the context of their respective studies.

Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, C. lunatus)

Benzothiazole derivatives have also been evaluated for their antifungal properties. Several analogs have shown promising activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. nih.govrjpbcs.com For example, in a library of novel benzothiazole analogs generated via click chemistry, compound 3n was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov

The antifungal spectrum of azole-based drugs, a different class of antifungals, is broad, covering C. albicans, Aspergillus spp., and others, highlighting the general potential of heterocyclic compounds in antifungal therapy. doctorlib.org While specific data for this compound against C. lunatus is not prominently available in the search results, the general antifungal activity of the benzothiazole class suggests potential efficacy that warrants further investigation. Studies on related heterocyclic structures have shown activity against a wide range of filamentous fungi. nih.govnih.gov

Table 2: Antifungal Activity of Selected Benzothiazole Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3n | Fungal Strains | 1.56 - 12.5 | nih.gov |

| 8c | Candida albicans | <207 | researchgate.net |

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazole derivatives are attributed to several mechanisms of action. These compounds can interfere with essential bacterial cellular processes by inhibiting key enzymes. researchgate.netnih.gov Reported mechanisms include the inhibition of:

DNA Gyrase: An enzyme crucial for DNA replication, making it a prime target for antibacterial agents. nih.gov

Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and amino acids. nih.gov

Dihydropteroate Synthase: Another key enzyme in the folate biosynthesis pathway. nih.gov

Tyrosine Kinase: These enzymes are involved in bacterial signaling pathways. nih.gov

Cell Membrane Disruption: Some benzothiazole derivatives are believed to exert their effect by perturbing the bacterial cell membrane, leading to a loss of integrity and cell death. rsc.org The presence of an amide (–CONH–) moiety in some derivatives is thought to be valuable for this activity, potentially through binding with DNA. rsc.org

Anti-Inflammatory Activity

Beyond their antimicrobial properties, benzothiazole derivatives are recognized for their significant anti-inflammatory potential. researchgate.netnih.gov Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is a major focus of medicinal chemistry. nih.govpreprints.org

Modulation of Inflammatory Mediators

The anti-inflammatory action of benzothiazole analogs is largely attributed to their ability to modulate key inflammatory mediators. A primary mechanism is the inhibition of prostaglandin (B15479496) (PG) synthesis. preprints.org Prostaglandins are lipid compounds that play a central role in generating the inflammatory response, causing vasodilation, pain, and fever. By suppressing the production of these mediators, benzothiazole derivatives can effectively reduce inflammation. This is often evaluated in vivo using models like the carrageenan-induced rat paw edema test, where a reduction in swelling indicates anti-inflammatory activity. researchgate.netsphinxsai.com For example, derivatives such as 5-chloro-1,3-benzothiazole-2-amine and 6-methoxy-1,3-benzothiazole-2-amine have shown significant activity in these models. researchgate.netsphinxsai.com

Targeting Inflammatory Pathways (e.g., COX, 5-lipoxygenase, TRPV-1)

The modulation of inflammatory mediators by benzothiazole derivatives is achieved by targeting specific enzymes within the inflammatory pathways. The most well-documented target is the cyclooxygenase (COX) enzyme. preprints.org COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins. preprints.org Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov Docking studies and experimental results suggest that benzothiazole derivatives can effectively bind to and inhibit COX-1 and COX-2, thereby blocking prostaglandin synthesis and exerting their anti-inflammatory and analgesic effects. preprints.org The substitution pattern on the benzothiazole structure, such as the presence of chloro or methoxy groups at specific positions, has been found to influence the degree of anti-inflammatory activity. sphinxsai.com

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Analogs (Carrageenan-Induced Paw Edema Model)

| Compound | Maximum Inhibition of Edema (%) | Reference |

| G10 (4-amino substituted) | 67.88% | preprints.org |

| G9 (4-nitro substituted) | 54.79% | preprints.org |

| 17c | 80% (at 3h) | nih.gov |

| 17i | 78% (at 3h) | nih.gov |

Anticonvulsant Activity

The anticonvulsant properties of 2-aminobenzothiazole derivatives have been a subject of significant research interest. These compounds have been evaluated in various preclinical models of epilepsy, demonstrating potential therapeutic efficacy through different mechanisms of action.

The 6 Hz psychomotor seizure test is a widely used model to identify anticonvulsant drugs that are effective against therapy-resistant partial seizures. Several studies have highlighted the activity of 2-aminobenzothiazole analogs in this model. For instance, a series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, which share structural similarities with benzothiazoles, were assessed for their anticonvulsant activity using the 6 Hz test. One of the most active compounds in this series provided 75% protection in mice at a dose of 100 mg/kg. This suggests that the benzothiazole scaffold and its bioisosteres are promising for the development of new anticonvulsant agents with efficacy in psychomotor seizure models.

Pharmacophoric studies of antiepileptic drugs often reveal the importance of a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic region, features that are present in the chemical scaffold of 2-aminobenzothiazole derivatives. nih.gov The evaluation of novel compounds in models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests further supports their potential as broad-spectrum anticonvulsants. nih.govnih.gov

The balance between inhibitory neurotransmission, primarily mediated by gamma-aminobutyric acid (GABA), and excitatory neurotransmission, mediated by glutamate (B1630785), is crucial for normal brain function. researchgate.net An imbalance is a key factor in the pathophysiology of epilepsy. Analogs of 2-aminobenzothiazole are thought to exert their anticonvulsant effects by modulating these neurotransmitter systems.

Research indicates a direct interaction between glutamate and GABAergic systems. nih.gov Specifically, glutamate can potentiate GABA-evoked currents through a direct binding site on the GABA(A) receptor, suggesting a feedback loop to control neuronal excitability. nih.gov While direct binding studies for this compound are not extensively reported, related compounds have been shown to interact with these systems. For example, the anticonvulsant activity of some compounds is associated with their ability to modulate GABAergic inhibition or antagonize glutamatergic excitation. biomedpharmajournal.org The mechanism of action for many GABA receptor-positive allosteric modulators involves increasing the frequency of chloride channel opening when an agonist binds, leading to hyperpolarization and reduced neuronal excitability. nih.gov

Other Reported Preclinical Activities

Beyond their anticonvulsant potential, analogs of this compound have been investigated for a range of other therapeutic applications, demonstrating a broad spectrum of biological activity.

The benzothiazole core is a key structural motif in a number of compounds with demonstrated antiviral properties. mdpi.comconsensus.app These derivatives have been evaluated against a variety of DNA and RNA viruses. researchgate.net

One study reported that a 2-aminobenzothiazole derivative suppressed the Hepatitis C Virus (HCV) replicon by over 70%, although it also exhibited some cytotoxicity. researchgate.net Another research effort synthesized benzothiazole derivatives that were active against Human Immunodeficiency Virus (HIV). mdpi.com The substitution at the 2-amino position of the benzothiazole ring is a common strategy in the design of these antiviral agents. For instance, the introduction of aryl moieties such as pyrazole, pyridine, and phenyl at this position has been shown to confer antiviral activity. mdpi.com

The following table summarizes the antiviral activity of selected 2-aminobenzothiazole analogs:

| Compound | Virus | Activity | Reference |

| Indole containing benzothiazole derivative | Hepatitis C Virus (HCV) | 70% suppression of HCV replicon | researchgate.net |

| 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] researchgate.netnih.govbenzothiazol-5-ones | Influenza A | Excellent antiviral activity (CC50 > 1000 µM, SI = 77) | nih.gov |

| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | 50-61% reduction in viral plaques | nih.gov |

| Benzothiazolyl-arylhydrazones | Herpes Simplex Virus 1 (HSV-1) | Significant antiviral activity | nih.gov |

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area. nih.govtbdrugaccelerator.org

A whole-cell screen against a recombinant strain of Mycobacterium tuberculosis identified an amino-benzothiazole scaffold with modest antitubercular activity. nih.govbiorxiv.orgbiorxiv.org Subsequent structure-activity relationship (SAR) studies led to the identification of analogs with improved potency and reduced cytotoxicity. nih.govbiorxiv.orgbiorxiv.org For example, methylation of the oxazole (B20620) ring in certain analogs significantly improved activity against both wild-type and a specific mutant strain of M. tuberculosis. biorxiv.org

The table below presents the antitubercular activity of some 2-aminobenzothiazole analogs:

| Compound | Strain | MIC (µM) | IC50 (µM) | Reference |

| Molecule 1 (Seed Compound) | Wild-type M. tuberculosis | 47 ± 12 | - | biorxiv.org |

| LepB-UE M. tuberculosis | 25 ± 4.5 | - | biorxiv.org | |

| Compound 14 | Wild-type M. tuberculosis | 34 | - | nih.gov |

| LepB-UE M. tuberculosis | 29 | - | nih.gov | |

| Compound 21 | Wild-type M. tuberculosis | 10 | 42 (HepG2) | biorxiv.org |

| LepB-UE M. tuberculosis | 8 | 42 (HepG2) | biorxiv.org | |

| Compound 22 | Wild-type M. tuberculosis | 10 | 32 (HepG2) | biorxiv.org |

| LepB-UE M. tuberculosis | 9 | 32 (HepG2) | biorxiv.org |

MIC: Minimum Inhibitory Concentration required to inhibit growth by 90%. IC50: Concentration required to inhibit growth by 50% (cytotoxicity against HepG2 cells). LepB-UE: M. tuberculosis strain underexpressing the signal peptidase LepB.

Helminth infections are a major health problem in many parts of the world, and there is a continuous need for new anthelmintic drugs. Several 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic activity. researchgate.net

In one study, a series of 2-amino-substituted benzothiazoles were synthesized and tested for their ability to paralyze and kill earthworms, a common screening model for anthelmintic activity. researchgate.net Some of the synthesized compounds showed promising activity when compared to the standard drug mebendazole. researchgate.net The substitutions at the 6-position of the benzothiazole ring were found to influence the anthelmintic potency.

The results of the anthelmintic activity screening are summarized in the table below:

| Compound | Concentration (mg/ml) | Time for Paralysis (min) | Time for Death (min) | Reference |

| Mebendazole (Standard) | 10 | 28 | 65 | researchgate.net |

| 2-Amino-6-chlorobenzothiazole | 10 | 45 | 100 | researchgate.net |

| 2-Amino-6-methylbenzothiazole | 10 | 55 | 115 | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | 10 | 60 | 125 | researchgate.net |

Antioxidant Potential

The antioxidant capacity of 2-aminobenzothiazole analogs has been a subject of significant research, with various studies highlighting the potential of this chemical scaffold in mitigating oxidative stress. The core structure of benzothiazole is recognized for its bioactive properties, which include antioxidant effects. researchgate.net The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or a single electron, which stabilizes free radicals.

The evaluation of the antioxidant potential of these derivatives has been commonly conducted using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the capacity of the compounds to neutralize these stable radicals, with the results often expressed as a percentage of inhibition or as the concentration required for 50% inhibition (IC50).

Research into the structure-activity relationship (SAR) of benzothiazole derivatives has indicated that substitutions on the C-2 and C-6 positions of the benzothiazole ring play a crucial role in their antioxidant activity. benthamscience.com For instance, one study revealed that a compound with an ethoxy group at the 6-position of the benzothiazole ring was the most effective antioxidant among the tested compounds, showing 32% and 38% DPPH radical scavenging activity at concentrations of 62.5 and 125 µg/ml, respectively. researchgate.net This finding suggests that the presence of an ethoxy group, as seen in this compound, could contribute favorably to its antioxidant potential.

Furthermore, other studies have reported on the antioxidant properties of various 2-aryl benzothiazole derivatives. In one such study, several synthesized compounds showed significant radical scavenging potential, with some exhibiting better or comparable activity to the standard antioxidant, ascorbic acid, at higher concentrations in both DPPH and ABTS assays.

The table below summarizes the antioxidant activity of selected benzothiazole analogs from various studies.

| Compound/Analog | Assay | Concentration | Antioxidant Activity (% inhibition or IC50) | Reference |

| 6-ethoxy-2-aminobenzothiazole derivative | DPPH | 62.5 µg/ml | 32% inhibition | researchgate.net |

| 6-ethoxy-2-aminobenzothiazole derivative | DPPH | 125 µg/ml | 38% inhibition | researchgate.net |

| BTA-1 | DPPH | 60 µg/ml | Better than ascorbic acid at 40 µg/ml | |

| BTA-1 | ABTS | 60 µg/ml | Better than ascorbic acid at 40 µg/ml | |

| BTA-5 | DPPH | 80 µg/ml | Better than ascorbic acid at 60 µg/ml | |

| BTA-5 | ABTS | 80 µg/ml | Better than ascorbic acid at 60 µg/ml | |

| BTA-8 | DPPH | 100 µg/ml | Comparable to ascorbic acid at 80 µg/ml | |

| BTA-8 | ABTS | 60 µg/ml | Better than ascorbic acid at 40 µg/ml | |

| 2-(Thiophen-2-yl)benzothiazole (10a) | DPPH | 1 mg/mL | Good antioxidant activity | nih.govnih.gov |

Neuroprotective Effects (Preclinical)

The benzothiazole scaffold has emerged as a promising framework in the development of therapeutic agents for neurodegenerative diseases. nih.gov Preclinical studies have demonstrated that various 2-aminobenzothiazole analogs possess neuroprotective properties, suggesting their potential in combating the complex pathologies of conditions like Alzheimer's and Parkinson's disease. researchgate.netrsc.org

One of the key mechanisms through which these compounds are thought to exert their neuroprotective effects is by targeting multiple pathological pathways simultaneously. nih.gov This multi-target-directed ligand (MTDL) approach is particularly relevant for multifactorial diseases like neurodegenerative disorders. nih.gov For instance, some benzothiazole derivatives have been designed to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play significant roles in the progression of Alzheimer's disease. rsc.org

Furthermore, the neuroprotective potential of benzothiazole derivatives has been linked to their ability to inhibit the aggregation of proteins such as tau and α-synuclein, which are hallmarks of several neurodegenerative conditions. nih.gov For example, the benzothiazole cyanine (B1664457) dye N744 was identified as a potent inhibitor of tau aggregation. nih.gov This suggests that the benzothiazole core can serve as a template for designing inhibitors of pathological protein aggregation.

Preclinical models, including both cellular and animal models of neurodegenerative diseases, have been instrumental in evaluating the neuroprotective effects of these compounds. pharmalegacy.comuq.edu.au Studies have shown that certain benzothiazole derivatives can protect neuronal cells from damage and reduce the formation of pathological protein inclusions in cell-based assays. nih.gov While direct preclinical data on this compound is not available, the known neuroprotective effects of analogs, such as the FDA-approved drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole) used for amyotrophic lateral sclerosis (ALS), underscore the therapeutic potential of this class of compounds. nih.gov

The table below provides a summary of the preclinical neuroprotective findings for selected benzothiazole analogs.

| Compound/Analog | Preclinical Model | Observed Effect | Potential Mechanism of Action | Reference |

| Riluzole (2-amino-6-trifluoromethoxybenzothiazole) | Amyotrophic Lateral Sclerosis (ALS) models | Neuroprotective | Voltage-gated sodium channel blocker, non-competitive NMDA receptor inhibition, glutamate release inhibition | nih.gov |

| Benzothiazole cyanine dye N744 | In vitro tau aggregation assay | Potent inhibition of tau fibrillization | Blocks filament extension | nih.gov |

| Novel benzothiazole derivatives | In vitro enzyme inhibition assays | Dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) | Multi-target-directed ligand (MTDL) | rsc.org |

| Benzothiazoles 35 and 42 | ThT fluorescence assay for α-synuclein fibrils | Significant decrease in ThT fluorescence, indicating inhibition of α-synuclein aggregation | Inhibition of fibril formation | nih.gov |

Structure Activity Relationship Sar Analysis of Alkoxy Substituted 2 Aminobenzothiazoles

Influence of Substitutions on the Benzothiazole (B30560) Core

The core structure of 2-aminobenzothiazole (B30445) is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its biological activity is highly dependent on the functional groups attached to both the benzene (B151609) and thiazole (B1198619) components of the molecule. mlsu.ac.in

Impact of Alkoxy Groups at 5,6-Positions (e.g., Diethoxy vs. Dimethoxy)

The presence and nature of alkoxy groups at the C5 and C6 positions of the benzothiazole ring are significant determinants of biological activity. SAR studies have shown that the introduction of electron-donating groups at these positions can be advantageous. For instance, the presence of a 6-ethoxy (6-EtO) group on the 2-aminobenzothiazole nucleus has been found to be conducive to improving cytotoxic activity against cancer cell lines. nih.gov

While direct comparative studies between 5,6-diethoxy and 5,6-dimethoxy analogs are not extensively detailed in the provided literature, inferences can be drawn from related compounds. The compound 5,6-dimethoxy-1,3-benzothiazol-2-amine (B1294823) is a well-characterized intermediate used in the synthesis of various biologically active molecules. nih.govuni.lu Generally, the substitution pattern on the benzene ring influences the electronic properties of the entire scaffold.

The primary difference between a diethoxy and a dimethoxy substitution lies in the size and lipophilicity of the ethyl versus the methyl group. The ethyl groups in the 5,6-diethoxy configuration are bulkier and more lipophilic than the methyl groups in the 5,6-dimethoxy analog. This seemingly minor difference can affect how the molecule fits into a receptor's binding pocket and its ability to cross cell membranes. An increase in lipophilicity can, in some cases, enhance activity, as suggested by studies on other benzothiazole derivatives where a correlation between pMIC and CLogP (a measure of lipophilicity) was observed. researchgate.net

Table 1: Comparison of Physicochemical Properties of Alkoxy Groups This table is generated based on general chemical principles and data from various sources.

| Substituent | Formula | Molar Mass ( g/mol ) | Lipophilicity (LogP contribution) | Steric Effect |

|---|---|---|---|---|

| Methoxy (B1213986) | -OCH₃ | 31.03 | -0.02 | Smaller |

Significance of the 2-Amino Position Substitutions

SAR studies on various 2-aminobenzothiazole series have demonstrated the importance of the substituent at this position. For example, in a series of compounds developed as MET inhibitors, it was found that substituting the 2-amino group with an isopropyl group was detrimental to the cytotoxicity. nih.gov In another study focusing on antibacterial agents, the removal of an N-propylimidazole group from the 2-amino position resulted in an inactive compound, highlighting the necessity of a specific substituent at this site for activity against S. aureus.

The reactivity of the 2-amino group allows for its incorporation into larger, more complex structures, including amides, ureas, thioureas, and various fused heterocyclic systems. researchgate.netnih.gov These modifications can alter the molecule's solubility, polarity, and ability to interact with specific residues in a target protein, thereby fine-tuning its biological effect. nih.govacs.org

Role of Halogen, Aromatic, and Heterocyclic Substituents

The introduction of halogens, aromatic rings, and other heterocyclic moieties onto the 2-aminobenzothiazole scaffold is a common strategy to modulate biological activity.

Halogen Substituents: Halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability. In one study, it was suggested that preparing halogenated derivatives of 2-aminobenzothiazoles might have a positive effect on their activity as kinase inhibitors. acs.org The position of the halogen is also crucial. For instance, moving a chloro substituent from the 6- to the 5-position had a negligible effect on activity against S. aureus, whereas replacing both methyl and chloro groups with fluorine led to a roughly 6-fold decrease in the minimum inhibitory concentration (MIC).

Aromatic and Heterocyclic Substituents: Attaching other ring systems, whether aromatic (like phenyl) or heterocyclic (like pyridine (B92270), imidazole, or thiazolidinone), can significantly alter the pharmacological profile. nih.govniscpr.res.in SAR studies have shown that substituting the benzothiazole scaffold with other aromatic rings like pyridine or benzene can lead to a significant decrease in antiproliferative activity, indicating the importance of the benzothiazole core itself. nih.gov However, substitutions on a phenyl ring attached elsewhere in the molecule can be beneficial. For example, para-substitution on a phenyl ring was found to be advantageous for Aurora B kinase inhibition. nih.gov The introduction of thiazolidinone or other heterocyclic rings via the 2-amino group is a common approach to generate novel compounds with antibacterial and antifungal properties. niscpr.res.in

Table 2: Effect of Benzene Ring Substituents on Biological Activity This table is a synthesis of findings from multiple studies on 2-aminobenzothiazole derivatives.

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C6 | Ethoxy (-OEt) | Conducive to cytotoxic activity | nih.gov |

| C5, C6 | Dimethyl (-diMe) | Conducive to cytotoxic activity | nih.gov |

| C7 | Chloro (-Cl) or Fluoro (-F) | Tolerated for potency but can impair selectivity | nih.gov |

| C5 | Chloro (-Cl) | Similar activity to 6-Chloro derivative | nih.gov |

Conformational Rigidity and Target Engagement

The three-dimensional shape of a molecule and its ability to adopt a specific conformation are critical for effective binding to a biological target. nih.gov Conformational rigidity, often introduced by creating fused or spirocyclic structures, can enhance binding affinity by reducing the entropic penalty associated with the "freezing" of rotatable bonds upon binding. mlsu.ac.in

The 2-aminobenzothiazole scaffold provides a relatively rigid platform. Its planarity and the defined positions of its hydrogen bond donors and acceptors contribute to its ability to engage with targets. nih.govresearchgate.net The formation of metal complexes with 2-aminobenzothiazole derivatives can further influence their conformation and, consequently, their biological properties by creating more defined three-dimensional structures. researchgate.net

Docking studies, a form of computational analysis, are often used to predict how a molecule like a 2-aminobenzothiazole derivative will bind within the active site of a protein. nih.govnih.gov These studies help to visualize how the molecule's conformation allows it to fit snugly into a binding pocket and form favorable interactions with amino acid residues. The rigidity of the benzothiazole core helps to orient the various substituents in a precise manner for optimal target engagement. nih.govnih.gov

Steric and Electronic Effects on Biological Activity

The biological activity of 2-aminobenzothiazole derivatives is governed by a combination of steric and electronic factors, which are often quantified using physicochemical parameters in Quantitative Structure-Activity Relationship (QSAR) studies. mlsu.ac.inuwec.eduubaya.ac.id

Steric Effects: Steric hindrance refers to the influence of the size and shape of a substituent on a molecule's reactivity and ability to bind to a receptor. nih.gov A bulky substituent may prevent the molecule from fitting into a narrow binding pocket, thus reducing or abolishing its activity. uokerbala.edu.iq For example, the bulky nature of the benzothiazole molecule itself can influence reaction rates. uokerbala.edu.iq In QSAR, steric properties can be described by parameters such as Taft's Es constant, molar refractivity (MR), and Verloop steric parameters (which define the length and width of a substituent). mlsu.ac.innih.gov The negative impact of an isopropyl group at the 2-amino position, as mentioned earlier, is likely due to unfavorable steric interactions within the target's active site. nih.gov

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, significantly impact a molecule's polarity, ionization state, and reactivity. ubaya.ac.id These properties are crucial for forming interactions like hydrogen bonds and dipole-dipole interactions with a biological target. uwec.edu Parameters like the Hammett constant (σ) are used to quantify the electron-donating or -withdrawing nature of a substituent. mlsu.ac.in Lipophilicity, often expressed as LogP or π, is another critical electronic parameter that affects a drug's ability to cross biological membranes. mlsu.ac.inresearchgate.net For a series of antifungal 2-aminobenzothiazole derivatives, a clear relationship was established between their activity (pMIC) and lipophilicity (CLogP), indicating that this property is a key driver of their efficacy. researchgate.net

Table 3: Key Physicochemical Parameters in QSAR This table outlines common parameters used to describe steric and electronic effects.

| Parameter Type | Parameter | Description | Relevance |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Measures the electron-donating or -withdrawing ability of a substituent on an aromatic ring. | Influences ionization and interaction strength. mlsu.ac.in |

| Electronic | Lipophilicity (LogP, π) | Describes the hydrophobicity of a molecule or substituent. | Affects membrane transport and hydrophobic interactions. researchgate.netuwec.edu |

| Steric | Taft's Constant (Es) | Quantifies the steric bulk of a substituent. | Relates to the "fit" of a molecule in a binding site. nih.govubaya.ac.id |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Combines steric and electronic factors. uwec.eduubaya.ac.id |

Computational and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5,6-Diethoxy-1,3-benzothiazol-2-amine) when bound to a second molecule (a receptor or target, typically a protein or enzyme).

In a hypothetical study, researchers would select a relevant biological target, for instance, an enzyme implicated in a particular disease. The 3D structure of this compound would be docked into the active site of this target. The simulation would predict the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the target. These predicted interactions are fundamental to understanding the mechanism of potential biological activity.

Following the prediction of interactions, the simulation would calculate a binding affinity or docking score, typically expressed in kcal/mol. This score estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding affinity generally suggests a more stable and potent interaction. Analysis of the active site would involve identifying the key amino acid residues that contribute most significantly to the binding of this compound.

A hypothetical data table for such a study might look like this:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Target 1 | - | - | - |

| Example Target 2 | - | - | - |

| Example Target 3 | - | - | - |

| No data is available for this compound. |

Pharmacophore Pattern Elucidation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for this compound would involve identifying the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement. This "pattern" could then be used to screen large databases of chemical compounds to find other molecules that might have similar biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.

DFT calculations could be employed to study the reactivity of this compound. For instance, it could be used to model the transition states and energy barriers involved in its synthesis or its metabolic transformation in a biological system. This provides insight into the stability and potential chemical reactions of the compound.

The antioxidant potential of a compound can be rationalized using DFT. For a compound like this compound, DFT calculations could determine properties such as bond dissociation energies (BDE) of the N-H bond in the amino group and the ionization potential (IP). Lower BDE and IP values are often correlated with higher antioxidant activity, as they indicate a greater ability to donate a hydrogen atom or an electron to neutralize free radicals. A study on a related compound, 6-ethoxy-1,3-benzothiazol-2-amine, as part of a larger Schiff base metal complex, utilized DFT to examine electronic properties, but not specifically its antioxidative capacity as a standalone molecule nih.gov.

A hypothetical data table for DFT-calculated antioxidant properties might include:

| Property | Calculated Value |

| Bond Dissociation Enthalpy (N-H) | - |

| Ionization Potential | - |

| Electron Affinity | - |

| HOMO Energy | - |

| LUMO Energy | - |

| No data is available for this compound. |

Prediction of Relevant Biological Modulation

There is currently no available research data detailing the predicted biological modulation of this compound. Computational studies that would typically provide this information, including predicted biological targets, binding affinities, or activity spectra, have not been published for this compound.

General computational approaches used for related benzothiazole (B30560) compounds often involve:

Molecular Docking: To predict the binding interactions of the compound with the active sites of various protein targets, such as enzymes or receptors. This can suggest potential mechanisms of action, including anti-inflammatory, antimicrobial, or anticancer effects. mdpi.combiointerfaceresearch.com

ADME/T Prediction: In silico tools like SwissADME are used to forecast the pharmacokinetic and pharmacodynamic properties of a molecule, including its likely absorption, distribution, metabolism, excretion, and toxicity.

Biological Activity Spectra Prediction: Software like PASS can predict a wide range of potential biological activities based on the compound's structure, comparing it to databases of known bioactive molecules. ijprajournal.com

However, the results of such studies are specific to the exact molecular structure being analyzed. The presence and position of the two ethoxy groups on the benzothiazole ring are critical determinants of a compound's properties. Therefore, data from other derivatives, such as methoxy (B1213986) or nitro-substituted analogues, cannot be accurately extrapolated to this compound.

Due to the absence of specific research, no data tables on the predicted biological modulation of this compound can be generated.

Future Research Directions and Translational Potential Preclinical Focus

The benzothiazole (B30560) scaffold, particularly derivatives of 2-aminobenzothiazole (B30445), represents a promising area in medicinal chemistry due to its wide range of biological activities. mdpi.com The compound 5,6-Diethoxy-1,3-benzothiazol-2-amine, a specific derivative, serves as a focal point for future preclinical research aimed at translating its potential into tangible therapeutic applications. Building upon existing knowledge of related compounds like 6-ethoxy-2-amino benzothiazole, which exhibits strong local anesthetic properties, and other analogs with antimicrobial and neuroprotective effects, the subsequent research efforts are directed towards systematic optimization and evaluation. researchgate.netnih.gov

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

| Precursor | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Ethoxy aniline | Glacial AcOH | 16 | 75 | >95% |

| 5,6-Diethoxy aniline | Ethanol | 24 | 82 | >98% |

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Answer:

Characterization involves multi-spectral and computational methods:

Spectroscopy :

- FT-IR : N-H stretching (3200–3400 cm⁻¹), C-S (690–750 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional groups .

- ¹H/¹³C NMR : Ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .

X-ray crystallography : Resolves dihedral angles between benzothiazole and ethoxy substituents (e.g., 5.6° deviation in analogous compounds) .

Computational modeling : Density Functional Theory (DFT) predicts HOMO-LUMO gaps (~4.2 eV) and Mulliken charges for electrophilic/nucleophilic sites .

What strategies mitigate contradictory biological activity data for this compound in antimicrobial assays?

Level: Advanced

Answer:

Discrepancies often arise from assay conditions or impurity profiles:

Experimental design :

- Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .

- Test both Gram-positive and Gram-negative strains to assess broad-spectrum activity.

Data normalization :

- Account for solvent effects (DMSO >5% inhibits growth).

- Purify compounds via column chromatography to remove residual bromine or thiourea byproducts .

Case study : A 2022 study reported 75% inhibition of S. aureus at 50 µg/mL, while a 2023 paper observed no activity—later attributed to degraded batches .

How can computational methods predict the binding affinity of this compound to bacterial enzyme targets?

Level: Advanced

Answer:

Molecular docking and dynamics simulations guide mechanistic studies:

Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or DNA gyrase due to benzothiazole’s π-π stacking with aromatic residues .

Software tools :

- AutoDock Vina : Predicts binding poses and affinity (e.g., ΔG = -8.2 kcal/mol for DHFR) .

- GROMACS : Simulates ligand-enzyme stability over 100 ns trajectories .

Validation : Correlate docking scores with experimental IC₅₀ values using linear regression (R² >0.85) .

Q. Table 2: Docking Results for Common Targets

| Target Enzyme | PDB ID | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|---|

| DNA Gyrase (E. coli) | 1KZN | -7.9 | 12.3 ± 1.2 |

| DHFR (S. aureus) | 3FYV | -8.2 | 8.7 ± 0.9 |

What synthetic modifications enhance the solubility of this compound for in vivo studies?

Level: Advanced

Answer:

Modify substituents to balance lipophilicity and aqueous solubility:

Derivatization :

- Introduce sulfonate (-SO₃H) or tertiary amine groups to improve water solubility (>5 mg/mL in PBS) .

- Replace ethoxy with polyethylene glycol (PEG) chains (logP reduction from 2.1 to 0.8) .

Prodrug strategies :

- Acetylate the amine group (logP = 1.9) to enhance membrane permeability, with enzymatic hydrolysis in vivo .

Analytical validation : Use HPLC-UV to confirm stability in simulated gastric fluid (pH 1.2, 37°C, 24 h) .

How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

Level: Advanced

Answer:

Ethoxy groups act as electron-donating substituents, directing reactivity:

Hammett analysis : σ⁻ values for ethoxy (-0.24) increase ring electron density, favoring electrophilic attack at C4 and C7 positions .

Case study :

- Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (85% yield) due to meta-directing effects .

- Halogenation (Br₂/FeBr₃) occurs at C7 with 90% regioselectivity .

Kinetic studies : Pseudo-first-order rate constants (k = 0.15 min⁻¹) correlate with substituent σ parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.